molecular formula C11H9Cl2NOS B2433306 4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole CAS No. 923811-90-9

4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole

Cat. No.: B2433306
CAS No.: 923811-90-9
M. Wt: 274.16
InChI Key: HJYQYWHGWGIXND-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with chloromethyl and chlorophenoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole typically involves the reaction of 4-chlorophenol with chloromethyl methyl ether to form 4-chlorophenoxymethyl chloride. This intermediate is then reacted with 2-aminothiazole under basic conditions to yield the target compound. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are employed.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include dihydrothiazole derivatives.

Scientific Research Applications

4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting bacterial and fungal infections.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. Additionally, it can interact with cellular membranes, leading to increased permeability and cell death.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-2-(4-chlorophenoxy)dimethylsilane
  • 4-(Chloromethyl)benzoyl chloride
  • 4-(Chloromethyl)phenyl isocyanate

Uniqueness

4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole is unique due to its thiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for pharmaceutical development.

Properties

IUPAC Name

4-(chloromethyl)-2-[(4-chlorophenoxy)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NOS/c12-5-9-7-16-11(14-9)6-15-10-3-1-8(13)2-4-10/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYQYWHGWGIXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NC(=CS2)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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